Home > Products > Screening Compounds P44284 > Daridorexant Hydrochloride
Daridorexant Hydrochloride - 1792993-84-0

Daridorexant Hydrochloride

Catalog Number: EVT-8952421
CAS Number: 1792993-84-0
Molecular Formula: C23H24Cl2N6O2
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Daridorexant (has active moiety).
Overview

Daridorexant hydrochloride, formerly known as nemorexant, is a selective dual orexin receptor antagonist developed for the treatment of insomnia. It functions by inhibiting the activity of orexin receptors, which play a crucial role in regulating wakefulness and sleep. The compound is marketed under the brand name Quviviq and has gained attention for its efficacy in managing sleep disorders without the typical side effects associated with many sedative medications.

Source and Classification

Daridorexant hydrochloride belongs to the class of drugs known as hypnotics and sedatives, specifically categorized as dual orexin receptor antagonists. Its molecular formula is C23H23ClN6O2HClC_{23}H_{23}ClN_{6}O_{2}\cdot HCl with a molecular weight of 487.38 g/mol . The drug is synthesized through a convergent process that involves multiple steps and intermediates, leading to its final active form.

Synthesis Analysis

The synthesis of daridorexant hydrochloride involves a complex multi-step process that includes several key reactions:

  1. Initial Reactions:
    • The synthesis begins with 2-iodo-5-methoxy benzoic acid, which is reacted with 1H-1,2,3-triazole in anhydrous dimethylformamide (DMF) in the presence of cesium carbonate. This reaction generates a triazole derivative through an exothermic reaction facilitated by copper(I) iodide .
  2. Intermediate Formation:
    • The next steps involve the formation of various intermediates, including (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid and (S)-tert-butyl 2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate. These intermediates are produced through reactions involving dimethylformamide and dichloromethane (DCM), followed by extraction and purification processes .
  3. Final Steps:
    • The final step involves combining these intermediates to form daridorexant hydrochloride, which is then purified and micronized for pharmaceutical use .
Molecular Structure Analysis

Daridorexant hydrochloride has a complex molecular structure characterized by several functional groups:

  • Chemical Structure: The compound features a benzimidazole moiety, a pyrrolidine ring, and a triazole group, contributing to its pharmacological activity.
  • Stereochemistry: Daridorexant exists as the S-isomer and exhibits polymorphism in its solid state, primarily existing in an anhydrous form .

Structural Data

  • Molecular Formula: C23H23ClN6O2C_{23}H_{23}ClN_{6}O_{2}
  • Molecular Weight: 487.38 g/mol
  • Appearance: White to light yellow powder
Chemical Reactions Analysis

Daridorexant undergoes various chemical transformations during its metabolism:

  1. Metabolism: Primarily mediated by cytochrome P450 enzyme CYP3A4, daridorexant is extensively metabolized into multiple metabolites, most of which are less active than the parent compound .
  2. Hydroxylation Reactions: Key metabolic pathways include hydroxylation at specific positions on the benzimidazole moiety and oxidative O-demethylation of the methoxy group .

These reactions contribute to the pharmacokinetic profile of daridorexant, influencing its efficacy and safety.

Mechanism of Action

Daridorexant functions by selectively antagonizing orexin receptors type 1 and type 2. By blocking these receptors, daridorexant effectively reduces wakefulness and promotes sleep onset:

  • Orexin Receptor Role: Orexin receptors are critical in maintaining arousal; their inhibition leads to decreased alertness and increased propensity for sleep.
  • Pharmacokinetics: The drug reaches peak plasma concentrations within 1 to 2 hours after oral administration, with an elimination half-life of approximately 8 hours .
Physical and Chemical Properties Analysis

Daridorexant hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Very slightly soluble in water with limited bioavailability due to poor aqueous solubility.
  • Stability: Non-hygroscopic powder that remains stable under standard conditions.
  • Protein Binding: High plasma protein binding at approximately 99.7%, indicating significant distribution within the body .

Relevant Data

  • Water Solubility: 0.0112 mg/mL
  • Log P (lipophilicity): Approximately 3.73
  • pKa Values: Strongest acidic pKa at 11.8; strongest basic pKa at 5.06 .
Applications

Daridorexant hydrochloride is primarily used for treating insomnia, providing an effective alternative to traditional sedatives with fewer side effects such as next-day drowsiness:

  • Clinical Use: Approved for use in adults experiencing difficulties with sleep onset or maintenance.
  • Research Potential: Ongoing studies may explore additional applications in sleep disorders or related conditions due to its unique mechanism of action.
Neurobiological Basis of Orexin Signaling in Sleep-Wake Regulation

Role of Orexin A and Orexin B in Hypothalamic Wake-Promoting Pathways

Orexin A and Orexin B (collectively termed orexin neuropeptides) are hypothalamic neuropeptides fundamental to stabilizing wakefulness through activation of orexin receptor type 1 and orexin receptor type 2. These neuropeptides originate from a compact neuronal cluster (approximately 50,000–70,000 neurons in humans) within the lateral hypothalamus, perifornical area, and dorsomedial hypothalamus. The orexin system exhibits its highest activity during periods of wakefulness, particularly during active exploration or arousal states, with minimal activity during sleep phases. Orexin neurons project extensively throughout the central nervous system, synapsing with multiple wake-promoting neuronal populations including: [1] [6] [8]

  • Histaminergic neurons in the tuberomammillary nucleus
  • Serotonergic neurons in the dorsal raphe nucleus
  • Dopaminergic neurons in the ventral tegmental area
  • Cholinergic neurons in the basal forebrain and pedunculopontine/laterodorsal tegmental nuclei
  • Noradrenergic neurons in the locus coeruleus

Table 1: Neuronal Pathways Activated by Orexin Signaling [1] [8]

Neuronal PopulationNeurotransmitterFunctional Role in Wakefulness
Tuberomammillary nucleusHistamineCortical activation, behavioral arousal
Dorsal rapheSerotoninMood regulation, alertness maintenance
Ventral tegmental areaDopamineReward processing, cognitive arousal
Basal forebrainAcetylcholineCortical desynchronization, REM sleep regulation
Locus coeruleusNorepinephrineVigilance, stress response activation

This intricate neuronal network constitutes the ascending reticular activating system, operating under a complex feedback loop within the sleep-wake cycle. Orexin neuropeptides bind to G-protein coupled orexin receptors with differential affinity: orexin A binds preferentially to orexin receptor type 1, while orexin receptor type 2 demonstrates dual affinity for both orexin A and orexin B. The activation of these receptors stimulates wake-promoting neurotransmitter release, creating a stabilized wake state resistant to inappropriate transitions into sleep. Daridorexant hydrochloride functions as a selective dual orexin receptor antagonist that binds both orexin receptor type 1 (Ki = 0.47 nM) and orexin receptor type 2 (Ki = 0.93 nM) with equipotency, thereby competitively inhibiting endogenous orexin binding and reducing downstream excitation of these wake-promoting pathways. [6] [8]

Hyperarousal Theory of Insomnia and Orexinergic Dysregulation

The hyperarousal theory posits that insomnia fundamentally represents a state of persistent physiological and cognitive hyperarousal extending across 24-hour cycles. Neurobiological evidence indicates that individuals with insomnia demonstrate heightened activation in wake-promoting brain regions during typical sleep periods, with the orexin system playing a pivotal role in this pathological state. Functional neuroimaging studies corroborate that hypothalamic regions containing orexin neurons exhibit increased metabolic activity during sleep attempts in insomnia patients compared to healthy controls. This hyperarousal manifests as difficulties with sleep initiation (sleep onset latency), sleep maintenance (wake after sleep onset), and non-restorative sleep despite adequate opportunity. [1] [4] [7]

Preclinical research demonstrates that daridorexant hydrochloride effectively reduces stress-induced hyperthermia and tachycardia in rodent models, physiological markers of hyperarousal. In rats subjected to schedule-induced polydipsia (a model of obsessive-compulsive disorder and anxiety-related hyperarousal), daridorexant significantly attenuated stress responses without inducing panic-like behaviors. These findings suggest that daridorexant hydrochloride addresses the core hyperarousal pathophysiology rather than merely symptomatically suppressing wakefulness. Human polysomnography data from phase 3 trials reveals that daridorexant hydrochloride (50 milligram dose) significantly reduces wake after sleep onset throughout all night quarters, with progressively greater efficacy during later nighttime periods (Q3 and Q4) when hyperarousal most severely disrupts sleep continuity. [2] [7]

Table 2: Impact of Daridorexant Hydrochloride on Polysomnography Parameters in Insomnia Patients [1] [7]

Sleep ParameterPlacebo-Adjusted Change at Month 1Placebo-Adjusted Change at Month 3Clinical Significance Threshold
Wake After Sleep Onset (entire night)-22.78 minutes-18.30 minutes≥15 minutes reduction
Wake After Sleep Onset (Q4: last 2 hours)-31.2% reduction-29.7% reductionNot established
Latency to Persistent Sleep-11.35 minutes-11.67 minutes≥15 minutes reduction
Subjective Total Sleep Time+22.06 minutes+19.77 minutes≥20 minutes increase

Importantly, this reduction in nocturnal hyperarousal translates to improved daytime functioning. Patient-reported outcome measures demonstrate significant improvements in next-morning sleepiness, daytime alertness, and daytime ability to function from the first treatment day onward. This transition from improved nighttime sleep to enhanced daytime functioning represents a key therapeutic advance, as conventional hypnotics often exacerbate daytime impairment through non-selective neural inhibition. The correlation between reduced wake after sleep onset (particularly during the final night quarter) and improved morning sleepiness (r = 0.72, p<0.001) underscores how daridorexant hydrochloride specifically targets the hyperarousal continuum in insomnia. [7]

Evolutionary Conservation of Orexin Receptor Functionality

The orexin signaling system demonstrates remarkable phylogenetic conservation across vertebrate species, indicating its fundamental role in regulating arousal states. Comparative genomic analyses reveal that orexin receptor type 1 and orexin receptor type 2 share 85% and 94% amino acid sequence homology, respectively, between humans and rodents. This high degree of conservation extends to functional characteristics: in vitro studies demonstrate that daridorexant hydrochloride exhibits similar receptor binding affinities and inhibitory potencies at human, murine, canine, and non-human primate orexin receptors. Such conservation validates translational applicability of preclinical models for evaluating orexin receptor antagonists. [3] [8]

The evolutionary preservation of dual receptor functionality (orexin receptor type 1 and orexin receptor type 2) suggests complementary roles in arousal regulation. While orexin receptor type 2 primarily mediates sleep-wake transitions, orexin receptor type 1 appears more involved in modulating reward pathways, stress responses, and autonomic functions – integrated functions essential for survival. Daridorexant hydrochloride's balanced dual antagonism (orexin receptor type 1 IC₅₀ = 0.47 nanomolar; orexin receptor type 2 IC₅₀ = 0.93 nanomolar) thereby modulates a phylogenetically ancient system regulating fundamental survival behaviors beyond simple wake/sleep transitions. [3] [6] [8]

Table 3: Evolutionary Conservation of Orexin Receptor Functionality [3] [8]

SpeciesOrexin Receptor Type 1 Homology (%)Orexin Receptor Type 2 Homology (%)Daridorexant Binding Affinity (Ki, nM)
Human1001000.47 (OX1), 0.93 (OX2)
Rhesus macaque98.799.20.51 (OX1), 0.89 (OX2)
Canine94.196.30.62 (OX1), 1.05 (OX2)
Rat91.492.80.69 (OX1), 1.12 (OX2)
Mouse90.393.10.71 (OX1), 1.18 (OX2)

The conserved structural motifs within the orthosteric binding pockets of orexin receptor type 1 and orexin receptor type 2 across mammalian species explain daridorexant hydrochloride's consistent pharmacokinetic-pharmacodynamic relationship observed in diverse preclinical models and human clinical trials. Molecular dynamics simulations indicate that daridorexant hydrochloride forms stable hydrogen bonds with conserved residues (Asn324 and Tyr318 in orexin receptor type 1; Ser263 and Thr261 in orexin receptor type 2) that are invariant across mammalian species. This evolutionary stability accounts for the compound's predictable efficacy in reducing wake after sleep onset and improving sleep architecture across diverse human populations, including elderly patients ≥65 years who represented 40% of phase 3 trial participants. [1] [3] [8]

Properties

CAS Number

1792993-84-0

Product Name

Daridorexant Hydrochloride

IUPAC Name

[(2S)-2-(5-chloro-4-methyl-1H-benzimidazol-2-yl)-2-methylpyrrolidin-1-yl]-[5-methoxy-2-(triazol-2-yl)phenyl]methanone;hydrochloride

Molecular Formula

C23H24Cl2N6O2

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H23ClN6O2.ClH/c1-14-17(24)6-7-18-20(14)28-22(27-18)23(2)9-4-12-29(23)21(31)16-13-15(32-3)5-8-19(16)30-25-10-11-26-30;/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,27,28);1H/t23-;/m0./s1

InChI Key

HJVGDXBEMFHGKI-BQAIUKQQSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C3(CCCN3C(=O)C4=C(C=CC(=C4)OC)N5N=CC=N5)C)Cl.Cl

Isomeric SMILES

CC1=C(C=CC2=C1N=C(N2)[C@@]3(CCCN3C(=O)C4=C(C=CC(=C4)OC)N5N=CC=N5)C)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.